molecular formula C8H13NO2 B2408439 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1638764-99-4

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2408439
CAS No.: 1638764-99-4
M. Wt: 155.197
InChI Key: PJKRHYBIRWXCPO-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its stability and reactivity. It is a derivative of bicyclo[1.1.1]pentane, a structure characterized by its three-dimensional, cage-like framework.

Properties

IUPAC Name

methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKRHYBIRWXCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate has a variety of applications in scientific research:

Medicinal Chemistry

The compound's structure allows it to act as a bioisostere for traditional phenyl rings in drug design, enhancing pharmacokinetic properties such as solubility and permeability. For instance, it has been utilized in the development of potent inhibitors for enzymes like indoleamine-2,3-dioxygenase (IDO) and γ-secretase, showing improved metabolic stability compared to traditional compounds .

Organic Synthesis

As a building block, it facilitates the synthesis of more complex molecules in organic chemistry. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating derivatives tailored for specific applications .

Biological Studies

Research involving this compound focuses on its interactions with biological targets, assessing its binding affinity and potential therapeutic effects. Preliminary studies suggest that it may exhibit significant biological activity, warranting further investigation into its mechanisms of action .

Case Studies

Several studies highlight the applications of this compound:

  • Case Study 1: IDO Inhibition
    A study demonstrated that modifications incorporating the bicyclo[1.1.1]pentane motif led to the discovery of new IDO inhibitors with favorable pharmacokinetic profiles, indicating its potential in cancer therapy through immune modulation .
  • Case Study 2: γ-Secretase Inhibition
    Research showed that replacing conventional phenyl groups with bicyclo[1.1.1]pentane structures resulted in compounds with enhanced oral absorption characteristics and improved enzyme inhibition properties, highlighting the advantages of this structural modification in drug design .

Mechanism of Action

The mechanism by which Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The unique bicyclic structure allows it to fit into certain enzyme active sites, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate apart from these similar compounds is its specific functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications where these properties are crucial .

Biological Activity

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 1638761-28-0) is a bicyclic compound with potential applications in medicinal chemistry due to its structural characteristics and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight: 191.655 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Structural Representation

The structural formula of this compound is represented as follows:

C8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2

Pharmacological Profile

This compound exhibits several biological activities that are crucial for its potential therapeutic applications:

  • Anti-inflammatory Activity: Research indicates that bicyclo[1.1.1]pentanes can serve as bioisosteres for traditional anti-inflammatory compounds, enhancing their efficacy in controlling inflammatory responses. A study demonstrated that derivatives of bicyclo[1.1.1]pentane significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes, reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 .
  • Cytotoxicity and Selectivity: In vitro studies have shown that certain derivatives possess selective cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is attributed to their ability to target specific cellular pathways involved in tumorigenesis.

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with inflammation and cell proliferation:

  • NFκB Pathway Inhibition: The compound inhibits the NFκB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation .
  • Cytokine Modulation: By downregulating pro-inflammatory cytokines, this compound may help in managing chronic inflammatory conditions .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available bicyclic precursors.
  • Functionalization: Various functional groups can be introduced through reactions such as nucleophilic substitution or coupling reactions to yield the desired bicyclic structure.

Case Study 1: Anti-inflammatory Mimetics

In a study focusing on the synthesis of BCP-containing lipoxin A4 mimetics, researchers demonstrated that one derivative exhibited high anti-inflammatory activity with an IC50 in the picomolar range, significantly affecting NFκB activity and cytokine release . This highlights the potential of this compound as a lead compound for developing anti-inflammatory drugs.

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various bicyclo[1.1.1]pentane derivatives on cancer cell lines, revealing promising results regarding selectivity and potency against specific cancer types while maintaining low toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate and its derivatives?

  • Methodological Answer : A key strategy involves functionalizing bicyclo[1.1.1]pentane scaffolds through bromination and substitution. For example, methyl 3-(hydroxymethyl) derivatives can be converted to bromides using Br₂ and triphenylphosphine (with imidazole as a base), followed by Arbuzov reactions to introduce phosphonic acid groups . Alternative routes include Rh-catalyzed one-pot difluorination using CF₃TMS and NaI, achieving moderate yields (36–43%) via flash chromatography purification . Aminoalkylation of [1.1.1]propellane with magnesium amides and alkyl electrophiles provides direct access to chiral amines, tolerating diverse functional groups .

Q. What analytical techniques are essential for confirming the structure of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Comprehensive characterization requires multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve strained bicyclic frameworks and substituent effects, as demonstrated for methyl 3-(3-hydroxypenta-1,4-diyn-3-yl) derivatives . High-resolution mass spectrometry (HRMS) and FTIR are critical for verifying molecular mass and functional groups, especially in fluorinated analogs . Independent validation is necessary for commercial samples lacking analytical data (e.g., Sigma-Aldrich products) .

Q. How are enantiomerically pure bicyclo[1.1.1]pentane amino acids synthesized?

  • Methodological Answer : Chiral resolution via the Strecker synthesis is a proven method. Starting from methyl 3-(hydroxymethyl) derivatives, bromination and Arbuzov reactions yield intermediates that undergo reductive amination or chiral resolution to produce (S)- or (R)-configured products . For example, Ulrich and Mykhailiuk’s work on monofluorinated aliphatic amino acids highlights the use of chiral auxiliaries .

Advanced Research Questions

Q. How can researchers address contradictory NMR data when characterizing bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Contradictions in NMR splitting patterns often arise from the compound’s strain or dynamic behavior. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity . For fluorinated analogs, ¹⁹F NMR coupled with computational modeling (e.g., density functional theory) can clarify electronic environments . Cross-referencing with literature spectra (e.g., ¹H-NMR in CDCl₃ for hydroxylated derivatives) is critical .

Q. What strategies optimize reaction yields in Rh-catalyzed difluorination of bicyclo[1.1.1]pentanes?

  • Methodological Answer : Yield optimization (e.g., 42–43% for difluorinated thiophenyl derivatives) requires precise control of Rh₂(Oct)₄ catalyst loading (1–2 mol%) and stoichiometry of CF₃TMS (3.0 equiv) . Low-temperature reaction monitoring (e.g., via TLC or in-situ IR) minimizes side reactions. Post-reaction purification via gradient flash chromatography (e.g., hexane/ethyl acetate) improves isolate purity (>90%) .

Q. How can computational chemistry predict physicochemical properties of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts properties like pKa (4.56 ± 0.40) and boiling points (427.2 ± 44.0 °C) for carboxamide derivatives . Molecular dynamics simulations model steric effects in drug design, validated against experimental crystallography or NMR data . Software tools (e.g., Gaussian, ORCA) enable optimization of synthetic routes by calculating transition-state energetics .

Q. What are the challenges in enantioselective synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines?

  • Methodological Answer : Achieving enantiomeric excess (ee) requires chiral resolution or asymmetric catalysis . For example, magnesium amide-mediated alkylation of [1.1.1]propellane enables direct access to enantiomerically enriched amines, but steric hindrance necessitates tailored electrophiles (e.g., primary alkyl halides) . Post-synthetic modifications, such as Boc-protection (e.g., methyl 3-((tert-butoxycarbonyl)amino) derivatives), enhance stability for downstream applications .

Data Contradiction and Validation

Q. How should researchers validate purity when commercial sources lack analytical data?

  • Methodological Answer : For early-discovery compounds (e.g., Sigma-Aldrich’s bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives), perform independent LC-MS and ¹H-NMR analyses . Compare retention times and spectral data with synthesized analogs (e.g., methyl 3-iodo derivatives, 98% purity via flash chromatography) . Cross-validate using orthogonal methods, such as ion chromatography for ionic impurities or HPLC for enantiomeric excess .

Q. What experimental discrepancies arise in the synthesis of fluorinated bicyclo[1.1.1]pentanes?

  • Methodological Answer : Fluorination reactions (e.g., using CF₃TMS) may yield regioisomers due to competing radical pathways. 19F NMR is essential to distinguish isomers, while HRMS confirms molecular formulas . For example, methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate showed 43% yield, but minor byproducts required gradient elution for removal .

Methodological Tables

Synthetic Method Key Steps Yield Reference
Bromination-Arbuzov ReactionBr₂/PPh₃ → Arbuzov reaction → Strecker resolution60–75%
Rh-Catalyzed DifluorinationRh₂(Oct)₄, CF₃TMS, NaI → flash chromatography36–43%
Propellane AminoalkylationMg amide addition → alkyl electrophile quench → Boc protection50–70%
Analytical Technique Application Example
¹H/¹³C/¹⁹F NMRResolve strained bicyclic frameworks and substituent effectsMethyl 3-hydroxypenta-1,4-diyn-3-yl
HRMSConfirm molecular mass and fragmentation patternsDifluorinated thiophenyl derivatives
DFT ModelingPredict pKa, boiling points, and steric effects3-Carbamoyl derivatives

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